molecular formula C18H32NO5- B12607150 (3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate

(3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate

Cat. No.: B12607150
M. Wt: 342.4 g/mol
InChI Key: UEXRMBMSFIXVLR-SFHVURJKSA-M
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Description

(3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate is an organic compound with a complex structure that includes an acetamido group, an ethoxycarbonyl group, and a tridecanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate typically involves the esterification of tridecanoic acid with ethanol in the presence of an acid catalyst, followed by the introduction of the acetamido group through an amidation reaction. The reaction conditions often include:

    Temperature: Moderate heating (around 60-80°C)

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvents: Organic solvents like dichloromethane or toluene

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Tridecanoic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted tridecanoates depending on the nucleophile used.

Scientific Research Applications

(3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include:

    Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor modulation: Interacting with cell surface receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-Acetamido-3-(methoxycarbonyl)tridecanoate
  • (3S)-3-Acetamido-3-(propoxycarbonyl)tridecanoate
  • (3S)-3-Acetamido-3-(butoxycarbonyl)tridecanoate

Uniqueness

(3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C18H32NO5-

Molecular Weight

342.4 g/mol

IUPAC Name

(3S)-3-acetamido-3-ethoxycarbonyltridecanoate

InChI

InChI=1S/C18H33NO5/c1-4-6-7-8-9-10-11-12-13-18(14-16(21)22,19-15(3)20)17(23)24-5-2/h4-14H2,1-3H3,(H,19,20)(H,21,22)/p-1/t18-/m0/s1

InChI Key

UEXRMBMSFIXVLR-SFHVURJKSA-M

Isomeric SMILES

CCCCCCCCCC[C@](CC(=O)[O-])(C(=O)OCC)NC(=O)C

Canonical SMILES

CCCCCCCCCCC(CC(=O)[O-])(C(=O)OCC)NC(=O)C

Origin of Product

United States

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